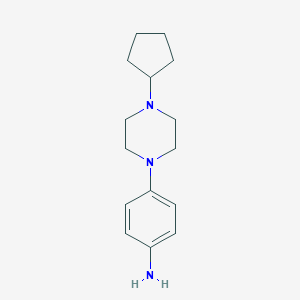

4-(4-Cyclopentylpiperazin-1-yl)aniline

Description

Contextualization of Piperazine (B1678402) and Aniline (B41778) Core Structures in Medicinal Chemistry and Organic Synthesis

The piperazine ring is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals. nih.gov This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. Its presence in a molecule can significantly influence pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The basic nature of the piperazine nitrogens allows for the formation of salts, enhancing aqueous solubility, and provides points for molecular diversification through various chemical transformations.

Similarly, the aniline core, a simple aromatic amine, is a cornerstone of organic synthesis. google.combldpharm.com It serves as a versatile precursor for the synthesis of a wide range of materials, including dyes, polymers, and pharmaceuticals. google.combldpharm.com The amino group on the benzene (B151609) ring can be readily functionalized, and the aromatic ring itself can undergo various substitution reactions, allowing for the construction of complex molecular architectures. google.com

Significance of 4-(4-Cyclopentylpiperazin-1-yl)aniline as a Versatile Synthetic Scaffold and Precursor

The amalgamation of the piperazine and aniline functionalities in This compound , along with the introduction of a cyclopentyl group, creates a molecule with a unique profile. The cyclopentyl substituent adds a degree of lipophilicity and conformational rigidity that can be advantageous in modulating interactions with biological targets.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. A probable synthetic route to This compound involves the reaction of 1-cyclopentylpiperazine (B42781) with a p-halo-nitrobenzene, such as 4-fluoronitrobenzene, via a nucleophilic aromatic substitution reaction. The resulting nitro-intermediate is then reduced to the corresponding aniline. The synthesis of the precursor, 1-cyclopentylpiperazine , has been described in patent literature, for instance, through the catalytic hydrogen reduction of piperazine and cyclopentanone. googleapis.com

A closely related compound, 1-amino-4-cyclopentylpiperazine , has been identified as a significant impurity in the antibiotic drug Rifapentine. This underscores the relevance of the cyclopentylpiperazine scaffold in pharmaceutical manufacturing and quality control.

Furthermore, a United States patent describes the synthesis of 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV , a derivative of the antibiotic rifamycin (B1679328), using 1-amino-4-cyclopentylpiperazine . googleapis.com In this synthesis, the starting material, 1-amino-4-cyclopentylpiperazine , was prepared by the alkylation of N-nitrosopiperazine with cyclopentyl bromide, followed by reduction of the nitroso group. The final rifamycin derivative exhibited a melting point of 179-180°C. googleapis.com

Overview of Research Trajectories for Analogous Chemical Entities and Substituted Piperazine Derivatives

The exploration of substituted piperazine derivatives is a highly active area of research. Scientists are continually investigating how modifications to the piperazine core and its substituents can influence biological activity and material properties. The introduction of various alkyl, aryl, and heterocyclic groups onto the piperazine nitrogen atoms allows for the fine-tuning of a molecule's characteristics.

Research into analogous structures, such as those containing different cycloalkyl groups or alternative aromatic systems in place of the aniline ring, aims to expand the chemical space and uncover new structure-activity relationships. The development of novel synthetic methodologies, including more efficient and sustainable ways to construct these scaffolds, is also a key research focus. The ultimate goal is to generate a diverse library of these building blocks to fuel the discovery of new drugs and advanced materials.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | - | C15H23N3 | 245.37 | 443915-55-7 |

| 1-Cyclopentylpiperazine | - | C9H18N2 | 154.25 | 21065-26-5 |

| 1-Amino-4-cyclopentylpiperazine | 4-Cyclopentylpiperazin-1-amine | C9H19N3 | 169.27 | 61379-64-4 |

| 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV | - | - | - | - |

| Piperazine | - | C4H10N2 | 86.14 | 110-85-0 |

| Aniline | Benzenamine, Phenylamine | C6H7N | 93.13 | 62-53-3 |

| 4-Fluoronitrobenzene | 1-Fluoro-4-nitrobenzene | C6H4FNO2 | 141.10 | 350-46-9 |

| Cyclopentanone | - | C5H8O | 84.12 | 120-92-3 |

| N-Nitrosopiperazine | - | C4H8N2O | 116.12 | 5632-47-3 |

| Cyclopentyl bromide | Bromocyclopentane | C5H9Br | 149.03 | 137-43-9 |

| Rifapentine | - | C47H64N4O12 | 877.03 | 61379-65-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyclopentylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVUWEKIXPWCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Cyclopentylpiperazin 1 Yl Aniline and Its Structural Congeners

Precursor Synthesis Strategies for the 1-Cyclopentylpiperazine (B42781) Moiety

The 1-cyclopentylpiperazine scaffold is a foundational component of the target molecule. Its synthesis can be approached through various routes, including the formation of carbamoyl derivatives and nucleophilic substitution reactions.

Synthesis of 1-Aminocarbonyl-4-cyclopentylpiperazine

The synthesis of carbamoyl derivatives of piperazine (B1678402) is a common strategy in medicinal chemistry. For the preparation of an N-unsubstituted carbamoyl derivative such as 1-aminocarbonyl-4-cyclopentylpiperazine, a multi-step process is typically employed. One general approach involves the reaction of a secondary amine, in this case, 1-cyclopentylpiperazine, with a suitable carbamoylating agent.

A common method for introducing a carbamoyl group is through the use of phosgene or its safer equivalents, like triphosgene (bis(trichloromethyl) carbonate). The reaction of N-methylpiperazine with triphosgene in an organic solvent is a known method to produce 1-chloroformyl-4-methylpiperazine hydrochloride. google.com A similar strategy could be adapted for 1-cyclopentylpiperazine. The resulting carbamoyl chloride can then be reacted with ammonia to yield the desired 1-aminocarbonyl-4-cyclopentylpiperazine.

Alternatively, N-substituted piperazinyl carbamoyl derivatives can be synthesized from starting materials like carbamoyl imidazole tetrahydropapaverine and N-substituted piperazines. nih.gov This suggests a possible route where a carbamoyl imidazole intermediate is first formed and subsequently reacted with 1-cyclopentylpiperazine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Cyclopentylpiperazine | Phosgene or equivalent, then Ammonia | 1-Aminocarbonyl-4-cyclopentylpiperazine | Carbamoylation |

| Carbamoyl imidazole | 1-Cyclopentylpiperazine | 1-Aminocarbonyl-4-cyclopentylpiperazine | Nucleophilic Acyl Substitution |

Nucleophilic Substitution Routes Involving 1-Cyclopentylpiperazine

1-Cyclopentylpiperazine, with its secondary amine functionality, is an effective nucleophile that can participate in various substitution reactions. One of the most significant of these is nucleophilic aromatic substitution (SNAr). youtube.com In SNAr reactions, the piperazine nitrogen attacks an electron-deficient aromatic ring that is substituted with a good leaving group, such as a halide. youtube.comnih.gov

The mechanism of SNAr typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov The rate of this reaction is enhanced by the presence of electron-withdrawing groups (e.g., nitro groups) at the ortho and para positions to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer complex. stackexchange.comstackexchange.com

For instance, 1-cyclopentylpiperazine can react with substrates like pentafluoropyridine, where the piperazine acts as a potent nucleophile, preferentially displacing the fluorine atom at the 4-position due to the activating effect of the ring nitrogen.

| Nucleophile | Electrophile (Substrate) | Reaction Type | Key Feature |

| 1-Cyclopentylpiperazine | Activated Aryl Halide (e.g., p-Fluoronitrobenzene) | Nucleophilic Aromatic Substitution (SNAr) | Formation of a C-N bond |

| 1-Cyclopentylpiperazine | Pentafluoropyridine | Nucleophilic Aromatic Substitution (SNAr) | Regioselective substitution at the 4-position |

Approaches to Introducing the Aniline (B41778) Substructure

The introduction of the aniline moiety to the 1-cyclopentylpiperazine core is a critical step in the synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline. This transformation is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.

A prominent method for the formation of aryl-amine bonds is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide. libretexts.orgnih.gov In this context, 1-cyclopentylpiperazine can be reacted with an aryl halide such as p-bromoaniline or p-chloroaniline in the presence of a palladium catalyst and a suitable ligand to yield the target compound.

Alternatively, the SNAr reaction provides a direct route. 1-Cyclopentylpiperazine can be reacted with p-fluoronitrobenzene. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. stackexchange.comstackexchange.com The resulting nitro-aromatic intermediate, 1-cyclopentyl-4-(4-nitrophenyl)piperazine, can then be reduced to the corresponding aniline. Standard reduction conditions, such as catalytic hydrogenation using H₂/Pd-C or chemical reduction with reagents like tin(II) chloride or iron in acidic media, are effective for this transformation.

| Method | Reactants | Catalyst/Reagents | Intermediate/Product |

| Buchwald-Hartwig Amination | 1-Cyclopentylpiperazine, p-Haloaniline | Palladium catalyst, Ligand, Base | This compound |

| Nucleophilic Aromatic Substitution | 1-Cyclopentylpiperazine, p-Fluoronitrobenzene | Base | 1-Cyclopentyl-4-(4-nitrophenyl)piperazine |

| Reduction | 1-Cyclopentyl-4-(4-nitrophenyl)piperazine | H₂/Pd-C or SnCl₂/HCl | This compound |

Derivatization Strategies for this compound and Related Compounds

The primary amino group of the aniline moiety and the potential for a hydrazine functionality in related structures offer multiple avenues for derivatization, leading to a diverse range of compounds with potential biological activities.

Hydrazone Formation from Piperazine-1-amine Derivatives

Hydrazones are formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. dergipark.org.trlibretexts.orgkhanacademy.org A key precursor for this derivatization is 1-amino-4-cyclopentylpiperazine. googleapis.comgoogle.comfishersci.ca This compound, which features a terminal primary amino group on the piperazine ring, can react with a wide array of carbonyl compounds under mildly acidic conditions to form the corresponding hydrazones. nih.gov The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. libretexts.org

The rate of hydrazone formation can be influenced by electronic effects and the pH of the reaction medium. Electron-deficient aldehydes and ketones tend to react more rapidly. nih.gov This synthetic route allows for the introduction of various substituents onto the molecule, depending on the structure of the aldehyde or ketone used.

| Piperazine Derivative | Carbonyl Compound | Product Type | Key Reaction |

| 1-Amino-4-cyclopentylpiperazine | Aromatic Aldehyde | Aromatic Hydrazone | Condensation |

| 1-Amino-4-cyclopentylpiperazine | Aliphatic Ketone | Aliphatic Hydrazone | Condensation |

Synthesis of Substituted Benzimidazole Derivatives from Primary Amines

The benzimidazole ring is a privileged scaffold in medicinal chemistry. The primary amino group of this compound can be a key functional handle for the construction of benzimidazole derivatives. A common method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

To utilize this compound in this context, it would typically need to be part of an o-phenylenediamine structure. For instance, if the starting aniline derivative has another amino group ortho to the existing one, it can readily undergo cyclocondensation with various aldehydes or carboxylic acids. The reaction with an aldehyde, often in the presence of an oxidizing agent, or with a carboxylic acid at high temperatures or with a dehydrating agent like polyphosphoric acid, leads to the formation of the benzimidazole ring. tuiasi.roorganic-chemistry.org

Alternatively, derivatization of the primary amine of this compound can lead to precursors for benzimidazole synthesis through other routes, such as those involving N-arylamidoxime cyclization. acs.org

| Starting Material containing the Aniline Moiety | Reagent | Product Type | General Method |

| Ortho-diamino derivative of the title compound | Carboxylic Acid or Aldehyde | Substituted Benzimidazole | Phillips Condensation |

| This compound | Reagents to form an N-arylamidoxime, followed by cyclization | Substituted Benzimidazole | N-Arylamidoxime Cyclization |

Preparation of Azafluorenone Derivatives Incorporating the Cyclopentylpiperazinyl Moiety

Azafluorenones are a class of heterocyclic compounds whose synthesis often involves intramolecular arylation or cycloaddition reactions. researchgate.net The incorporation of an N-arylpiperazine moiety, such as the one derived from this compound, can be achieved through C-N cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.orgsemanticscholar.org The Buchwald-Hartwig amination is a particularly powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org

A plausible strategy for synthesizing azafluorenone derivatives bearing the 4-(4-cyclopentylpiperazin-1-yl)anilino substituent involves the coupling of this compound with a halogenated azafluorenone precursor (e.g., a bromo- or chloro-azafluorenone). This reaction would be mediated by a palladium catalyst, a suitable phosphine ligand, and a base. Sterically hindered biarylphosphine ligands have proven effective in promoting the amination of aryl halides with a variety of amines, including anilines. wikipedia.org

The general reaction scheme would proceed as follows:

Scheme 1: Plausible Buchwald-Hartwig amination for the synthesis of an azafluorenone derivative.

The reaction conditions are critical for achieving high yields and would be adapted from established protocols for similar aniline couplings.

Table 1: Representative Conditions for Palladium-Catalyzed Amination

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors for C-N coupling. wikipedia.orgbeilstein-journals.org |

| Ligand | XPhos, BINAP, or DPEPhos | Bulky electron-rich phosphine ligands that facilitate oxidative addition and reductive elimination. wikipedia.orgbeilstein-journals.orgnih.gov |

| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic bases required to deprotonate the aniline nitrogen. beilstein-journals.orgnih.gov |

| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents commonly used in Buchwald-Hartwig reactions. organic-chemistry.orgnih.gov |

| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the catalytic cycle. libretexts.org |

This methodology offers a direct route to functionalized azafluorenones, enabling the exploration of their chemical and biological properties.

Formation of Diaryl Ethers with Piperazinyl Linkages

Diaryl ethers are prevalent structural motifs in natural products and pharmaceuticals. Their synthesis is most commonly achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig O-arylation. organic-chemistry.orgwikipedia.org To synthesize a diaryl ether incorporating the cyclopentylpiperazinyl moiety, a structural congener of the title compound, such as 4-(4-cyclopentylpiperazin-1-yl)phenol, would be required as a starting material.

Ullmann Condensation: The Ullmann condensation is a classic method for forming C-O bonds, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.orgslideshare.net While traditional conditions are harsh, modern protocols have been developed using ligands such as N,N-dimethylglycine or various bipyridyl complexes to facilitate the reaction at lower temperatures. organic-chemistry.orgorganic-chemistry.org

The reaction would proceed by coupling 4-(4-cyclopentylpiperazin-1-yl)phenol with a suitable aryl halide.

Table 2: Typical Conditions for Ullmann Diaryl Ether Synthesis

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Catalyst | CuI or CuO Nanoparticles | Copper(I) salts are the most common catalysts for this transformation. researchgate.net |

| Ligand | N,N-Dimethylglycine or Phenanthroline | Ligands accelerate the reaction, allowing for milder conditions. organic-chemistry.org |

| Base | K₂CO₃ or Cs₂CO₃ | A base is required to generate the phenoxide nucleophile. researchgate.net |

| Solvent | DMF or NMP | High-boiling polar aprotic solvents are traditionally used. wikipedia.org |

| Temperature | 100-200 °C | High temperatures are often necessary, though ligands can reduce this requirement. wikipedia.orgslideshare.net |

Buchwald-Hartwig O-Arylation: A more contemporary and often milder alternative is the palladium-catalyzed O-arylation of phenols. wikipedia.org This method generally offers a broader substrate scope and proceeds under less forcing conditions than the Ullmann reaction. The catalytic system is similar to that used for C-N coupling, consisting of a palladium source, a phosphine ligand, and a base.

This approach would provide an efficient route to diaryl ethers linked to the cyclopentylpiperazine core, which are valuable for further chemical exploration.

Advanced Synthetic Techniques and Optimization Protocols

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. beilstein-journals.orgmdpi.com This technology is particularly well-suited for transition metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. beilstein-journals.orgorganic-chemistry.org

The synthesis of the title compound, this compound, itself can be efficiently achieved via a microwave-assisted Buchwald-Hartwig amination. This would involve coupling an N-monosubstituted piperazine, 1-cyclopentylpiperazine, with an appropriate aniline precursor like 4-bromoaniline or 4-chloroaniline. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govnih.gov

Scheme 2: Microwave-assisted Buchwald-Hartwig synthesis of this compound.

Research has demonstrated that microwave-assisted Buchwald-Hartwig reactions can be performed efficiently, sometimes even in aqueous or solvent-free conditions, enhancing the green credentials of the synthesis. nih.govnih.gov The optimization of such a reaction involves screening catalysts, ligands, bases, and solvents under microwave irradiation to find the ideal conditions.

Table 3: Optimized Conditions for Microwave-Assisted Buchwald-Hartwig Amination

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Reactants | 1-Cyclopentylpiperazine, 4-Bromoaniline | Aryl bromides are common substrates for this coupling. nih.gov |

| Catalyst | Pd₂(dba)₃ (2-5 mol%) | A highly active palladium(0) source suitable for microwave chemistry. nih.gov |

| Ligand | XPhos (4-10 mol%) | A robust, bulky ligand that promotes efficient coupling. beilstein-journals.orgnih.gov |

| Base | NaOt-Bu or K₃PO₄ (2.0-2.5 equiv) | Strong bases are essential for the catalytic cycle. nih.gov |

| Solvent | Toluene or Dioxane | Solvents with good microwave absorbance and high boiling points are preferred. nih.gov |

| Microwave Conditions | 130-150 °C, 10-30 min | Rapid heating to a precise temperature significantly accelerates the reaction. nih.govorganic-chemistry.org |

The application of microwave technology offers a rapid and efficient pathway for the synthesis of this compound and its derivatives, facilitating the rapid generation of compound libraries for screening and development purposes.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

General Principles of SAR Applied to Substituted Piperazine (B1678402) and Aniline (B41778) Scaffolds

The piperazine ring is considered a "privileged scaffold" in drug discovery due to its presence in a wide array of therapeutic agents targeting diverse receptors. researchgate.netmdpi.com Its structural versatility allows for modifications at the N-1 and N-4 positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. researchgate.net SAR studies on various piperazine-containing compounds have revealed several key principles. Substituents on the piperazine unit are critical for biological activity. nih.gov For instance, in some series of anticancer agents, the introduction of moieties like 4-fluorobenzyl on the piperazine ring was found to be a crucial functional group for activity. nih.gov The nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, a favorable interaction for binding to many biological targets. nih.gov

SAR in Adipose Triglyceride Lipase (ATGL) Inhibition

Adipose triglyceride lipase (ATGL) is the rate-limiting enzyme responsible for the initial step of triacylglycerol (TG) hydrolysis in adipose tissue. nih.gov Its inhibition is a therapeutic strategy for reducing circulating free fatty acids, which are linked to the development of insulin resistance and type 2 diabetes. nih.gov SAR studies on inhibitors derived from a piperazine-based hydrazone chemotype have provided significant insights into the structural requirements for ATGL inhibition.

In the development of ATGL inhibitors, a hit compound featuring a hydrazone linkage to a 4-phenylpiperazin-1-amine core was identified. nih.gov The hydrazone moiety was formed by the condensation of the piperazine amine with various substituted benzaldehydes. This allowed for a systematic investigation of how aromatic substitutions affect inhibitory activity. nih.gov

The studies revealed that electron-rich benzaldehydes generally produced more active inhibitors. The position and nature of the substituents on the benzaldehyde ring were critical for potency. For example, compounds with hydroxyl or methoxy groups at the 2- and 4-positions of the phenyl ring showed respectable activity. The most potent compound in one such study, which featured a 2,4-dihydroxyphenyl substitution, exhibited an IC50 of 10 μM. nih.gov Conversely, the introduction of electron-withdrawing groups or bulky substituents was generally detrimental to activity. nih.gov Attempts to replace the hydrazone linkage with other linkers, such as a hydrazide or urea, were also explored to improve stability. nih.gov

| Compound | Substituent on Benzaldehyde Ring | IC50 (µM) for ATGL Inhibition |

|---|---|---|

| 1a | 4-OH | 110 |

| 1d | 2,4-diOH | 10 |

| 1e | 2,5-diOH | 14 |

| 1h | 3-OH, 4-OMe | 40 |

| 1k | 4-Cl | >200 |

| 1m | 4-F | >200 |

Table 1. Influence of Aromatic Substitutions on the Inhibitory Activity of Hydrazone-Based ATGL Inhibitors. Data derived from studies on hydrazones of 4-phenylpiperazin-1-amine. nih.gov

While a 3D crystal structure of ATGL is not yet available, SAR data from inhibitor studies have allowed for inferences about the nature of its ligand-binding pocket. nih.gov The observation that bulky substituents on the inhibitor scaffold are poorly tolerated suggests that the binding pocket is relatively narrow and thin. nih.gov This morphology may be well-suited for an enzyme that binds to lipid substrates. nih.gov The preference for linear compounds without bulky additions further supports the hypothesis of a constrained binding site. nih.gov

The regulation of ATGL activity is complex, involving interactions with several other proteins, including CGI-58 (activator) and G0S2 (inhibitor). nih.govebi.ac.uk These regulatory proteins bind to distinct sites on ATGL, primarily within the patatin domain and the C-terminal region. nih.gov While these are protein-protein interaction sites, they indicate regions of the enzyme that are crucial for functional regulation and could potentially be targeted by small molecule inhibitors. The development of ligands that can selectively modulate these interactions or occupy adjacent pockets is a key area of ongoing research.

SAR in Estrogen Receptor Alpha (ERα) Modulation

Estrogen Receptor Alpha (ERα) is a well-established therapeutic target, particularly in the context of hormone-dependent breast cancer. nih.gov The ERα ligand binding domain (LBD) is a hydrophobic pocket capable of accommodating a diverse range of steroidal and non-steroidal ligands. nih.gov While direct studies linking 4-(4-Cyclopentylpiperazin-1-yl)aniline to ERα are limited, general principles of ERα ligand design can be applied to understand its potential modulatory activity.

A key strategy in the design of selective estrogen receptor modulators (SERMs) is the incorporation of conformationally restricted side chains. researchgate.net This approach aims to orient the ligand within the ERα binding pocket in a specific manner, either to promote an antagonistic conformation (blocking the recruitment of coactivators) or to stabilize an agonistic one. The piperazine ring, as part of a larger molecule, can serve as such a conformationally restricted element. researchgate.net

In the this compound scaffold, both the piperazine and the cyclopentyl groups introduce a degree of rigidity. This pre-organization of the molecule's shape can reduce the entropic penalty upon binding and enhance selectivity for a specific receptor subtype or conformation. Studies on tetrahydroisoquinoline-based SERMs have shown that incorporating cyclic side chains, such as piperidine, can result in potent antagonists with favorable selectivity profiles. researchgate.net The cyclopentyl group on the piperazine ring of the title compound would occupy a specific region of the hydrophobic pocket, and its size and shape would be critical determinants of the resulting biological activity, whether agonistic or antagonistic.

The binding of ligands to the ERα LBD is governed by a combination of hydrophobic interactions and specific hydrogen bonds. nih.gov Key amino acid residues form a well-defined pharmacophore for ERα ligands. Essential interactions include hydrogen bonds with residues such as Glu353 and Arg394 at one end of the pocket and His524 at the other. nih.govresearchgate.net A large hydrophobic core, typically involving an aromatic ring analogous to the A-ring of estradiol, makes extensive contact with nonpolar residues like Phe404. nih.govresearchgate.net

The this compound scaffold possesses several features that could interact with the ERα LBD:

Aniline Moiety: The aromatic ring could engage in hydrophobic and π-stacking interactions with residues like Phe404. The primary amine could potentially act as a hydrogen bond donor.

Cyclopentyl Group: This bulky, hydrophobic group would occupy a significant portion of the LBD, interacting with nonpolar amino acid side chains. The precise fit and interactions of this group would strongly influence the positioning of helix 12, a key structural element that differentiates agonist from antagonist binding. nih.gov

Molecular modeling and docking studies would be necessary to predict the precise binding mode and to rationalize how this scaffold might stabilize either an active (agonist) or inactive (antagonist) conformation of the receptor.

SAR in Topoisomerase I Inhibitory Activity of Azafluorenone Analogues

While specific SAR studies focusing on azafluorenone analogues incorporating the this compound moiety are not extensively detailed in available literature, the broader class of aza-heterocyclic compounds has been a subject of comprehensive investigation as Topoisomerase I (Top1) inhibitors. Studies on related scaffolds, such as azaindenoisoquinolines, provide valuable insights into the structural requirements for Top1 inhibition.

SAR in Trypanosomicidal Activity of Naphthoquinone Conjugates

The this compound moiety has been identified as a critical component in the design of potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. In the development of new amino naphthoquinone derivatives, the incorporation of this specific fragment has proven to be a highly effective strategy.

A key finding from SAR studies is that among various nitrogenous fragments conjugated to the naphthoquinone core, the cyclopentyl-piperazine group consistently yields compounds with the highest potency. This suggests that the cyclopentylpiperazine ring is an important scaffold for the design of new trypanocidal agents nih.gov. The steric bulk and lipophilicity of the cyclopentyl group appear to be optimal for interaction with the biological target, which is believed to be the enzyme trypanothione reductase.

For instance, compound 2e (2-chloro-3-(4-(4-cyclopentylpiperazin-1-yl)phenylamino)naphthalene-1,4-dione) demonstrated an IC50 value of 0.43 µM against two different strains of T. cruzi. Another potent compound, 7j , also featuring the cyclopentylpiperazine fragment, exhibited IC50 values of 0.19 µM and 0.92 µM, proving to be more potent than the reference drug, benznidazole nih.gov. These results highlight the significant contribution of the this compound structure to the trypanocidal activity of naphthoquinone conjugates.

| Compound | Structure | IC50 (µM) - NINOA Strain | IC50 (µM) - INC-5 Strain |

|---|---|---|---|

| 2e | 2-chloro-3-(4-(4-cyclopentylpiperazin-1-yl)phenylamino)naphthalene-1,4-dione | 0.43 | 0.43 |

| 7j | N-(4-(4-cyclopentylpiperazin-1-yl)phenyl)-2,3-dichloronaphthalene-1,4-dione derivative | 0.19 | 0.92 |

SAR in Opioid Receptor Antagonism for Diaryl Ether Derivatives

The piperazine scaffold is a well-established pharmacophore in the design of ligands for opioid receptors. While specific studies on diaryl ether derivatives containing the precise this compound structure are limited, research on structurally similar 1-substituted 4-(3-hydroxyphenyl)piperazines provides strong evidence for the role of the N-substituent in determining opioid receptor antagonism.

In this class of compounds, the substituent on the piperazine nitrogen that is not attached to the phenyl ring is a key determinant of activity. Studies have shown that various N-substituents, including N-methyl and N-phenylpropyl, result in compounds that act as pure opioid receptor antagonists with low nanomolar potencies at µ, δ, and κ receptors nih.gov. The nature of this substituent influences the binding affinity and functional activity at the different opioid receptor subtypes. The antagonist activity is not solely dependent on specific groups like N-allyl or N-cyclopropylmethyl, as seen in traditional opiate antagonists, but is a more general feature of N-substituted 4-(3-hydroxyphenyl)piperidines and piperazines nih.gov. The cyclopentyl group, being a moderately sized, lipophilic cycloalkyl group, would be expected to confer potent antagonist properties, fitting within the established SAR for this class of compounds.

Broader Inhibitory Profiles: PI3 Kinase and mTOR (as related to piperazine derivatives)

The this compound moiety is a key structural element in potent inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.

The piperazine ring serves as a versatile scaffold in many kinase inhibitors. SAR studies on a series of pyrido[2,3-d]pyrimidine derivatives identified a compound, 7x , as a highly potent inhibitor of cyclin-dependent kinase 4 (CDK4). This compound, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, also demonstrated inhibitory effects on the PI3K/Akt pathway by inhibiting the phosphorylation of AKT. A critical finding from this research was the significance of the cyclopentyl group at the N-8 position of the pyridopyrimidine ring. When the cyclopentyl group was replaced with a variety of other alkyl and cycloalkyl groups (including hydrogen, methyl, ethyl, propyl, butyl, pentyl, cyclopropyl, and cyclohexyl), the resulting molecules were all found to be substantially less active. This indicates that the N-cyclopentyl group is optimal for the molecule's cytotoxic properties.

Similarly, studies on other classes of kinase inhibitors have shown that N-alkyl substituents of moderate size, such as isopropyl or cyclopropyl groups, on amide-containing derivatives often result in ideal inhibitory activity against PI3K and mTOR mdpi.com. This suggests that the size and conformation of the cyclopentyl group provide an optimal fit within the binding pocket of these kinases. Furthermore, 9-cyclopentyl purine analogs that incorporate a substituted piperazine moiety have also been developed as potent anticancer agents nih.gov.

| Compound | N-Substituent (X position) | Relative Cytotoxic Activity |

|---|---|---|

| 7x | Cyclopentyl | Most Potent |

| 7y | Hydrogen | Substantially Less Active |

| 7z | Methyl | Substantially Less Active |

| 7aa | Ethyl | Substantially Less Active |

| 7ag | Cyclohexyl | Substantially Less Active |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of compounds with their biological activities. For derivatives of this compound, QSAR provides a powerful tool for understanding the specific molecular features that drive their diverse pharmacological effects and for predicting the activity of new, unsynthesized analogues.

QSAR studies on various series of piperazine derivatives have successfully created predictive models for activities such as mTORC1 inhibition and dopamine (B1211576) receptor agonism mdpi.com. These models typically rely on a range of molecular descriptors that quantify different aspects of the chemical structure:

Electronic Descriptors: Parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and electrophilicity index can describe a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target mdpi.com.

Steric and Topological Descriptors: Descriptors such as molar refractivity, topological polar surface area (PSA), and molecular shape indices quantify the size, shape, and polarity of the molecule. These are crucial for understanding how the compound fits into a receptor's binding site and its potential for membrane permeability mdpi.com.

Lipophilicity Descriptors: The aqueous solubility (LogS) or partition coefficient (LogP) is vital for predicting a compound's pharmacokinetic properties, including absorption and distribution.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 4-(4-Cyclopentylpiperazin-1-yl)aniline, might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring these poses based on a function that approximates the binding free energy.

In studies involving arylpiperazine derivatives, molecular docking has been successfully used to elucidate binding modes and rationalize observed biological activities. For instance, docking studies of novel arylpiperazine derivatives against the androgen receptor (AR) revealed that hydrophobic interactions are a primary driving force for binding within the ligand-binding pocket. nih.govnih.gov For this compound, a hypothetical docking study against a kinase, for example, would aim to identify key interactions. The aniline (B41778) moiety could act as a hydrogen bond donor or acceptor, while the piperazine (B1678402) ring and its cyclopentyl substituent could engage in crucial van der Waals and hydrophobic contacts with nonpolar residues in the binding site. The predicted binding affinity, often expressed as a docking score in kcal/mol, helps in ranking and prioritizing compounds for further investigation. A lower score typically indicates a more favorable binding interaction.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Kinase A | -9.2 | LEU83, VAL65 | Hydrophobic |

| GLU121 | Hydrogen Bond (with aniline NH2) | ||

| GPCR B | -8.5 | PHE198, TRP286 | π-π Stacking (with aniline ring) |

| ILE110 | Hydrophobic (with cyclopentyl group) |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. researchgate.net These methods account for the flexibility of both the ligand and the protein, providing insights into the stability of the complex over time. nih.gov For a flexible molecule like this compound, the cyclopentyl group and the piperazine ring can adopt various conformations, which can significantly influence its binding to a target.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 50 - 200 nanoseconds |

| Time Step | 2 femtoseconds |

QSAR Studies and Predictive Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity. gu.senih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. To build a robust QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. d-nb.info

The first step involves calculating various molecular descriptors for each compound in the series. These descriptors quantify different physicochemical properties, such as steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) characteristics. scispace.commdpi.com Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that links a combination of these descriptors to the biological activity. nih.gov A successful QSAR model can guide the design of new derivatives of this compound by indicating which structural modifications are likely to enhance activity. For example, a model might reveal that increasing hydrophobicity in one part of the molecule while maintaining a specific electronic feature in another is key to improving potency. d-nb.info

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Example | Property Represented |

|---|---|---|

| Topological | Wiener Index | Molecular branching and size |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on a Equation | 3D structure information |

| WHIM | Weighted Holistic Invariant Molecular descriptors | Size, shape, symmetry, and atom distribution |

De Novo Design and Virtual Screening Methodologies

Computational chemistry offers powerful tools for the discovery of novel chemical entities through de novo design and virtual screening. Virtual screening involves searching large compound libraries to identify molecules that are likely to bind to a specific biological target. This can be done using ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock library compounds into the target's binding site. The this compound scaffold could be used as a query in a similarity search to find novel analogs, or it could itself be identified as a "hit" in a large-scale docking campaign against a particular protein target.

De novo design, on the other hand, is a more creative approach where novel molecular structures are built atom-by-atom or fragment-by-fragment directly within the binding site of a target. arxiv.orgyoutube.com The piperazine or aniline moieties of this compound could serve as starting fragments or scaffolds. nih.govresearchgate.net A de novo design algorithm could then explore different ways to grow the molecule from these starting points, adding functional groups that form favorable interactions with the protein, ultimately generating entirely new chemical structures with optimized binding properties.

In Silico Profiling for Target Selectivity

A crucial aspect of drug development is ensuring that a compound is selective for its intended target, thereby minimizing off-target effects. In silico profiling, or target fishing, is a computational strategy used to predict the potential biological targets of a given molecule. mdpi.com This is often achieved by screening the compound against a large panel of known protein structures or pharmacophore models representing various target families. nih.gov

For this compound, in silico selectivity profiling could predict its binding affinity against a wide range of proteins, such as kinases, GPCRs, and ion channels. nih.gov The results can highlight potential primary targets as well as identify potential anti-targets (proteins that should not be inhibited). stmjournals.com This predictive analysis helps in understanding the compound's potential mechanism of action and in anticipating potential side effects early in the discovery process. For example, a screen might show high predicted affinity for a specific dopamine (B1211576) receptor subtype while showing low affinity for related serotonin (B10506) receptors, suggesting a selective mode of action. mdpi.com

Table 4: Illustrative In Silico Selectivity Profile for this compound

| Protein Target | Target Class | Predicted Activity/Binding Score | Predicted Selectivity Concern |

|---|---|---|---|

| Dopamine Receptor D2 | GPCR | High | Primary Target Candidate |

| Serotonin Receptor 5-HT2A | GPCR | Low | None |

| Adrenergic Receptor α1 | GPCR | Moderate | Potential Off-Target |

| hERG | Ion Channel | Very Low | Low Cardiotoxicity Risk |

| CDK2 | Kinase | Low | None |

Spectroscopic and Advanced Analytical Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-(4-Cyclopentylpiperazin-1-yl)aniline, both ¹H and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the aromatic protons on the aniline (B41778) ring would exhibit distinct chemical shifts and coupling patterns, providing information about their relative positions. The protons of the piperazine (B1678402) ring and the cyclopentyl group would also show characteristic signals, with their integration values corresponding to the number of protons in each environment.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | d | 2H | Ar-H |

| 6.65 | d | 2H | Ar-H |

| 4.80 | br s | 2H | NH₂ |

| 3.10 | t | 4H | Piperazine-H |

| 2.70 | t | 4H | Piperazine-H |

| 2.50 | m | 1H | Cyclopentyl-H |

| 1.80-1.40 | m | 8H | Cyclopentyl-H |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C (C-N) |

| 142.0 | Ar-C (C-N) |

| 118.0 | Ar-CH |

| 116.0 | Ar-CH |

| 65.0 | Cyclopentyl-CH |

| 52.0 | Piperazine-CH₂ |

| 48.0 | Piperazine-CH₂ |

| 30.0 | Cyclopentyl-CH₂ |

| 24.0 | Cyclopentyl-CH₂ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies would include the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic moieties, C-N stretching of the aromatic amine and the tertiary amines within the piperazine ring, and C=C stretching of the aromatic ring.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Aniline NH₂) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2800 | Strong | Aliphatic C-H Stretch (Cyclopentyl, Piperazine) |

| 1620-1580 | Strong | C=C Aromatic Ring Stretch |

| 1520 | Strong | N-H Bend (Aniline NH₂) |

| 1320-1250 | Medium | Aromatic C-N Stretch |

| 1180-1130 | Medium | Aliphatic C-N Stretch (Piperazine) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The observed molecular ion peak ([M+H]⁺) would correspond to the calculated molecular weight of the protonated molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. This pattern provides valuable structural information as the molecule breaks apart in a predictable manner, allowing for the confirmation of its constituent parts, such as the cyclopentylpiperazine and aniline moieties.

Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 246.1965 | [M+H]⁺ (Calculated for C₁₅H₂₄N₃⁺: 246.1965) |

| 178.1386 | Fragment ion corresponding to the loss of the cyclopentyl group |

| 135.1073 | Fragment ion corresponding to the cyclopentylpiperazine moiety |

| 92.0651 | Fragment ion corresponding to the aniline moiety |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. This method is also capable of determining the absolute stereochemistry in chiral molecules. The resulting crystal structure would offer a definitive and highly detailed model of the molecule.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A single spot on the TLC plate under various solvent systems would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a more quantitative and highly sensitive technique for purity assessment. A reversed-phase HPLC method would typically be developed, where the compound is passed through a column with a nonpolar stationary phase. The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >95% or >98% is often required for compounds used in further research applications.

Hypothetical HPLC Purity Data for this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min |

| Purity (by area %) | >99% |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of N-arylpiperazines is a cornerstone of many drug discovery programs. nih.gov Traditional methods are continuously being refined, and new ones are being developed to improve efficiency, reduce environmental impact, and allow for more diverse molecular architectures. Future research into the synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline will likely focus on these innovative areas.

Modern synthetic methods such as the Buchwald-Hartwig amination and aromatic nucleophilic substitution are frequently employed for creating the crucial carbon-nitrogen bond found in arylpiperazine compounds. nih.gov The ongoing development in this area aims to utilize more benign catalysts, lower reaction temperatures, and broaden the substrate scope. For instance, the development of general methods for preparing 1,4-disubstituted piperazines using quaternary N-aryl-1,4-diazabicyclo[2.2.2]octane salts represents a potential new avenue for synthesis. nih.gov

A significant push in modern organic chemistry is toward sustainable or "green" methodologies. This involves minimizing waste, avoiding hazardous solvents, and using renewable starting materials where possible. Future synthetic routes for this compound could explore:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, as has been demonstrated for the synthesis of some thiazolinylphenyl-piperazines, reduces volatile organic compound emissions. nih.gov

Biocatalysis: The use of enzymes to perform specific chemical transformations can lead to high selectivity under mild, aqueous conditions, representing a highly sustainable approach.

| Synthetic Strategy | Potential Advantage for Synthesizing this compound | Reference Principle |

|---|---|---|

| Buchwald-Hartwig Amination | Efficient formation of the aryl-nitrogen bond with high functional group tolerance. | A standard and versatile method for C-N bond formation in many piperazine-containing drugs. nih.gov |

| Flow Chemistry | Enhanced reaction control, improved safety, and easier scalability. | A modern manufacturing technique gaining traction in pharmaceutical synthesis. |

| Solvent-Free Synthesis | Reduces environmental impact by eliminating volatile organic solvents. | Demonstrated for related heterocyclic compounds. nih.gov |

Identification of Undiscovered Biological Targets and Pharmacological Applications

The arylpiperazine scaffold is a privileged structure in pharmacology, known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters. nih.govnih.gov While its existing applications are significant, the full pharmacological profile of this compound remains an area ripe for exploration.

Arylpiperazine derivatives have shown high affinity for various serotonergic (5-HT) and dopaminergic receptors, leading to treatments for neurological and psychiatric disorders. nih.govnih.gov Future research could involve screening this compound against a broad panel of receptors and enzymes to uncover novel interactions. For example, some arylpiperazines act as interferon inducers, suggesting a potential role in immunology and antiviral therapy. nih.gov A systematic investigation could reveal if this compound or its derivatives possess similar immunomodulatory properties.

Emerging areas of interest for this class of compounds include:

Oncology: Certain piperazine (B1678402) derivatives have been developed as potent kinase inhibitors for cancer treatment. nih.gov Screening against a panel of cancer-related kinases could identify unexpected anti-proliferative activities.

Inflammatory Diseases: Given the role of various receptors targeted by arylpiperazines in modulating inflammatory pathways, there is potential for applications in treating chronic inflammatory conditions.

Infectious Diseases: Beyond antiviral applications, novel derivatives could be designed to target microbial proteins. The hybridization of a fluoroquinolone with a piperazin-4-yl-thiazolidinedione moiety, for instance, has been explored to create new antimicrobial agents. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to predict the properties of novel molecules, thereby accelerating the design-make-test-analyze cycle. For this compound, AI and ML can be pivotal in guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a series of analogs based on the this compound scaffold, a QSAR model could be developed. This process involves:

Data Collection: Synthesizing a library of derivatives and measuring their activity against a specific biological target.

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analog. nih.govnih.gov

Model Building: Employing ML algorithms, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that links the descriptors to the observed activity. nih.gov

Prediction: Using the validated model to predict the activity of virtual, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis.

Recent studies on aniline (B41778) derivatives and other complex heterocyclic systems have successfully used these methods to predict properties like lipophilicity and inhibitory activity against targets like Bruton's tyrosine kinase (BTK). nih.govnih.gov Applying this approach to this compound could rapidly identify modifications to the cyclopentyl or aniline moieties that would enhance a desired pharmacological effect.

Development of Advanced Prodrug Strategies and Targeted Delivery Systems (Conceptual Framework)

A key challenge in drug development is ensuring that an active compound reaches its intended target in the body in sufficient concentration. Prodrug strategies and targeted delivery systems are two advanced approaches to overcome pharmacokinetic hurdles like poor solubility or permeability. nih.govmdpi.com

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. mdpi.com This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the primary amine on the aniline ring presents an ideal handle for chemical modification to create a prodrug.

Conceptual Prodrug Strategies:

| Prodrug Approach | Chemical Modification | Potential Advantage | Activation Mechanism |

|---|---|---|---|

| Amide Prodrug | Acylation of the aniline nitrogen | May increase lipophilicity and membrane permeability. | Enzymatic hydrolysis by amidases in the body to release the parent amine. |

| Phosphate (B84403) Prodrug | Attachment of a phosphate group (potentially via a linker) | Dramatically increases aqueous solubility for intravenous formulations. google.com | Cleavage by alkaline phosphatases to regenerate the active drug. |

| Carbamate Prodrug | Reaction of the aniline with a chloroformate | Can modulate stability and release kinetics. | Hydrolysis (enzymatic or chemical) to release the parent compound. |

Targeted Delivery Systems: Beyond the prodrug concept, the compound could be incorporated into a targeted delivery system. This might involve conjugation to a molecule that specifically binds to a receptor overexpressed on diseased cells (e.g., cancer cells) or encapsulation within nanoparticles (e.g., liposomes or polymers) that are designed to accumulate at a site of pathology. Such systems could increase the therapeutic efficacy while minimizing off-target side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(4-Cyclopentylpiperazin-1-yl)aniline, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4-cyclohexylpiperazine with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using Pd/C and H₂ .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios (1:1.2 amine:halide) to improve yield. Monitor progress via TLC or HPLC .

- Challenges : Cyclopentyl groups may introduce steric hindrance; use bulky base (e.g., DBU) to mitigate side reactions.

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .

- Elemental Analysis : Verify C, H, N content (±0.3% theoretical) .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.5–7.0 ppm) and piperazine/cyclopentyl signals (δ 1.5–3.5 ppm) .

- X-ray Crystallography : Employ SHELXL for refinement; resolve disorder in cyclopentyl groups using TWIN/BASF commands .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

- Approach :

- Data Validation : Use PLATON to check for twinning or missed symmetry. Compare Rint values (>0.12 suggests twinning) .

- Refinement Strategies : Apply restraints to disordered cyclopentyl groups. Test alternative space groups (e.g., P2₁/c vs. P-1) .

- Case Study : A derivative with ambiguous N-oxide formation (from oxidation) showed overlapping peaks; resolved via high-resolution FT-IR (νN-O at 1250–1350 cm⁻¹) .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for pharmacological applications?

- Methodology :

- Analog Synthesis : Replace cyclopentyl with methyl/ethyl groups (see ) or modify the aniline moiety (e.g., sulfonyl or ethynyl substituents) .

- Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7) at 0–100 μM for 7–10 days .

- Key Findings :

| Substituent | IC₅₀ (μM) | Target Activity |

|---|---|---|

| Cyclopentyl (parent) | Pending | Antitumor (hypothesized) |

| Methylpiperazine | 25–50 | Moderate inhibition |

| Sulfonyl group | <10 | Enhanced potency |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Tools :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the aniline ring .

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (PDB: 1TQN) to predict metabolic stability .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound derivatives be addressed?

- Root Cause : Discrepancies may arise from polymorphic forms or solvent impurities.

- Resolution :

- Reproducibility : Standardize solvent grade (HPLC-grade DMSO) and temperature (25°C ± 1°C) .

- PXRD Analysis : Compare diffraction patterns to identify polymorphs; use Rietveld refinement in TOPAS .

Safety and Handling

Q. What protocols ensure safe handling of this compound during synthesis?

- Precautions :

- Use fume hoods and nitrile gloves. Avoid inhalation (LD₅₀ data pending; assume toxicity similar to aniline derivatives) .

- Store at −20°C in amber vials to prevent photodegradation .

- Spill Management : Neutralize with 10% acetic acid, then adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.